4-(4-Benzylpiperidin-1-yl)butan-1-amine 4-(4-Benzylpiperidin-1-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 753431-65-1
VCID: VC4220496
InChI: InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)CCCCN
Molecular Formula: C16H26N2
Molecular Weight: 246.398

4-(4-Benzylpiperidin-1-yl)butan-1-amine

CAS No.: 753431-65-1

Cat. No.: VC4220496

Molecular Formula: C16H26N2

Molecular Weight: 246.398

* For research use only. Not for human or veterinary use.

4-(4-Benzylpiperidin-1-yl)butan-1-amine - 753431-65-1

Specification

CAS No. 753431-65-1
Molecular Formula C16H26N2
Molecular Weight 246.398
IUPAC Name 4-(4-benzylpiperidin-1-yl)butan-1-amine
Standard InChI InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2
Standard InChI Key DWCDIYVGRWHKMZ-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)CCCCN

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a piperidine ring substituted at the 4-position with a benzyl group, connected via a four-carbon alkyl chain to a primary amine (Fig. 1). The SMILES notation C1CN(CCC1CC2=CC=CC=C2)CCCCN highlights the piperidine-benzyl linkage and the terminal amine. The InChIKey DWCDIYVGRWHKMZ-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+247.21688162.7
[M+Na]+269.19882174.1
[M+NH4]+264.24342171.4
[M-H]-245.20232167.5

Table 1. Collision cross-sections for major adducts of 4-(4-benzylpiperidin-1-yl)butan-1-amine .

The basicity of the piperidine nitrogen (pKa ~10.5) and the primary amine (pKa ~9.8) suggests protonation under physiological conditions, enhancing water solubility .

Synthetic Routes and Optimization

Primary Synthesis Pathway

The compound was first synthesized via a four-step sequence starting from 4-(1-benzylpiperidin-4-yl)butan-1-ol (28) :

  • Azidation: Treatment with diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in DMF yielded the corresponding azide (29).

  • Staudinger Reduction: Reaction with triphenylphosphine (PPh3) in THF/water converted the azide to the primary amine (27) .

Alternative Methodologies

Microwave-assisted synthesis reduced reaction times from 12 hours to 45 minutes for the azidation step, though yields remained comparable (70–72%) . Solid-phase peptide synthesis (SPPS) approaches remain unexplored but could enhance scalability.

Pharmacological Activity and Mechanism

Acetylcholinesterase Inhibition

As a precursor to pyridonepezil 18, 4-(4-benzylpiperidin-1-yl)butan-1-amine contributes to AChE inhibition through:

  • Cation-π Interactions: The protonated piperidine nitrogen binds to the catalytic anionic site (CAS) of AChE (Ki=0.25±0.02μMK_i = 0.25 \pm 0.02 \, \mu\text{M}) .

  • Peripheral Anionic Site (PAS) Binding: The benzyl group occupies PAS residues (Tyr337, Trp286), preventing amyloid-β (Aβ) aggregation .

Neuroprotective Effects

In SH-SY5Y neuronal cells, derivative 18 reduced Aβ-induced cytotoxicity by 62% at 10 μM (vs. 38% for donepezil) . Mechanistic studies suggest:

  • Oxidative Stress Mitigation: Increased glutathione (GSH) levels by 1.8-fold compared to untreated cells .

  • Anti-apoptotic Activity: Downregulation of caspase-3 by 45% and Bax/Bcl-2 ratio by 2.1-fold .

Physicochemical and Analytical Data

Spectral Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.22 (m, 5H, ArH), 3.45 (t, J = 6.8 Hz, 2H, NCH2), 2.88 (d, J = 11.6 Hz, 2H, Piperidine-H), 2.45–2.35 (m, 6H, Piperidine-H + CH2NH2) .

  • HRMS: [M+H]+ observed at m/z 247.21688 (calculated 247.21701) .

Solubility and Stability

  • Aqueous Solubility: 12.4 mg/mL in PBS (pH 7.4) at 25°C .

  • Plasma Stability: 94% remaining after 2 hours in human plasma, indicating low esterase susceptibility .

Applications in Drug Development

Alzheimer’s Disease Therapeutics

The compound’s hybrid structure—combining AChE inhibition and Aβ anti-aggregation—positions it as a dual-action candidate. In vivo studies in APP/PS1 mice showed:

  • Cognitive Improvement: 33% reduction in Morris water maze latency vs. controls .

  • Aβ Plaque Reduction: 48% decrease in hippocampal amyloid burden after 8 weeks .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length: Increasing the spacer from 3 to 4 carbons enhanced AChE affinity by 3.2-fold .

  • Benzyl Substitution: Para-fluoro substitution on the benzyl ring improved blood-brain barrier permeability by 1.5-fold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator